![molecular formula C36H36N10 B14421309 N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine CAS No. 83144-87-0](/img/structure/B14421309.png)
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is a complex organic compound characterized by the presence of multiple benzimidazole groups attached to a butane-1,4-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine typically involves the reaction of benzimidazole derivatives with butane-1,4-diamine under controlled conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the reactants.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds.
科学的研究の応用
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The benzimidazole groups can bind to metal ions, proteins, and nucleic acids, modulating their activity. This binding can lead to the inhibition of enzymatic functions, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)succinamide
- N~4~,N~4~,N~4′~,N~4′~-Tetra(1,1′-biphenyl)-4-yl-(1,1′-biphenyl)-4,4′-diamine
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine is unique due to its multiple benzimidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced binding affinity to metal ions and biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
83144-87-0 |
|---|---|
分子式 |
C36H36N10 |
分子量 |
608.7 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C36H36N10/c1-2-12-26-25(11-1)37-33(38-26)21-45(22-34-39-27-13-3-4-14-28(27)40-34)19-9-10-20-46(23-35-41-29-15-5-6-16-30(29)42-35)24-36-43-31-17-7-8-18-32(31)44-36/h1-8,11-18H,9-10,19-24H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChIキー |
HFXXWXKUWCGKHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CN(CCCCN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5)CC7=NC8=CC=CC=C8N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


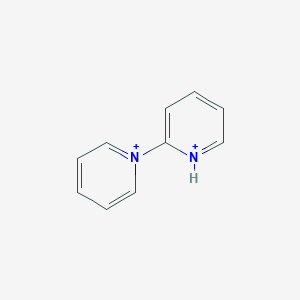
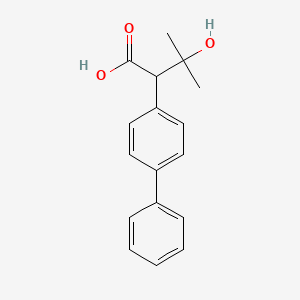
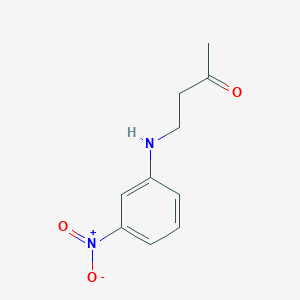

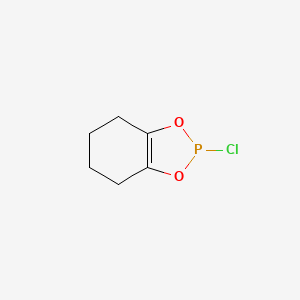

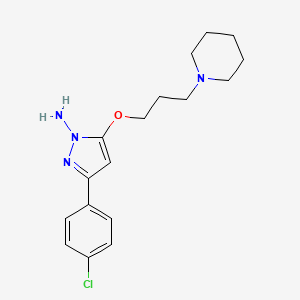
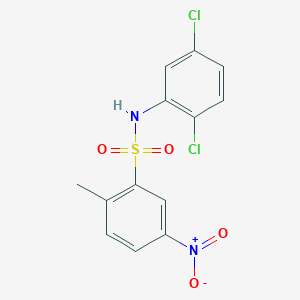
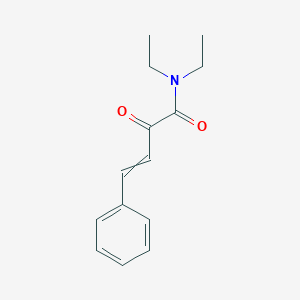
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
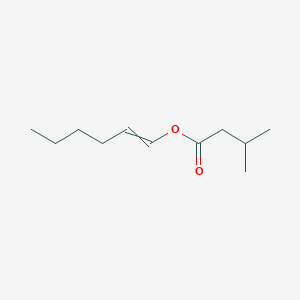
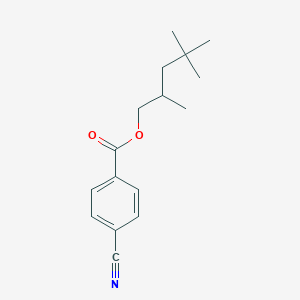
![1-(1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14421304.png)
